PGlu-3-methyl-His-Pro-NH2 (TFA) is a synthetic peptide analog of thyrotropin-releasing hormone (TRH), which plays a crucial role in regulating the secretion of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. This compound is characterized by its unique amino acid sequence, which includes pyroglutamic acid (PGLU), 3-methylhistidine (3-methyl-His), proline (Pro), and an amide group at the C-terminus. The presence of trifluoroacetic acid (TFA) indicates that the compound is in a salt form, commonly used to enhance solubility and stability.
Source: PGlu-3-methyl-His-Pro-NH2 (TFA) can be synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides.
Classification: This compound falls under the category of neuropeptides, specifically as a TRH analog. It is classified as a biogenic peptide with potential therapeutic applications in endocrinology and neuropharmacology.
The synthesis of PGlu-3-methyl-His-Pro-NH2 (TFA) typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of PGlu-3-methyl-His-Pro-NH2 (TFA) can be represented as follows:
PGlu-3-methyl-His-Pro-NH2 (TFA) participates in various biochemical reactions, primarily involving receptor binding and signal transduction:
The mechanism of action for PGlu-3-methyl-His-Pro-NH2 (TFA) involves:
PGlu-3-methyl-His-Pro-NH2 (TFA) has several scientific uses:
CAS No.: 89139-42-4
CAS No.: 32694-82-9
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2
CAS No.: 2375662-42-1